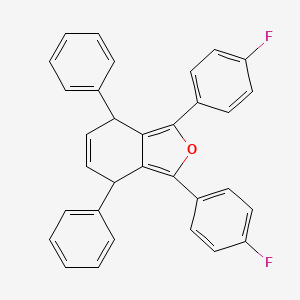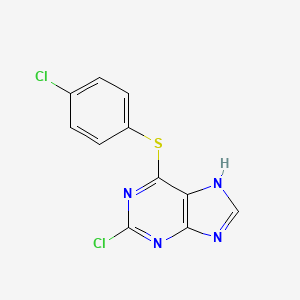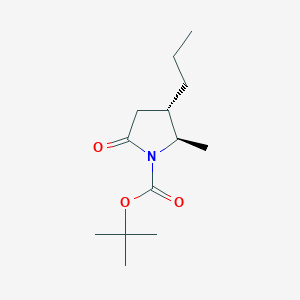
2-Phenyl-5-propyl-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-5-propyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5-propyl-1,3,4-oxadiazole typically involves the cyclization of O-acylamidoximes. One common method includes the reaction of benzaldehyde with malonic acid in the presence of piperidine to yield cinnamic acid, which is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative . Another method involves microwave-assisted cyclodehydration of unsymmetrical N,N’-diacylhydrazines, followed by substitution reactions .
Industrial Production Methods: Industrial production of 1,3,4-oxadiazoles often employs scalable cyclization techniques using readily available starting materials such as carboxylic acids, esters, anhydrides, or acid halides. The cyclization is typically facilitated by reagents like N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), and N,N’-carbonyldiimidazole (CDI) .
化学反応の分析
Types of Reactions: 2-Phenyl-5-propyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be carried out using hydride donors.
Substitution: Substitution reactions often involve halogenation or alkylation at the phenyl or propyl groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine, while alkylation may involve alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce various substituents at the phenyl or propyl positions .
科学的研究の応用
2-Phenyl-5-propyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 2-Phenyl-5-propyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase .
類似化合物との比較
1,2,4-Oxadiazole: Another isomer with similar biological activities but different structural properties.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen, exhibiting distinct chemical reactivity and applications.
1,2,5-Oxadiazole: Less stable compared to 1,3,4-oxadiazole, with different electronic properties.
Uniqueness: 2-Phenyl-5-propyl-1,3,4-oxadiazole stands out due to its unique combination of phenyl and propyl groups, which enhance its lipophilicity and biological activity. Its stability and versatility make it a valuable compound in various research and industrial applications .
特性
CAS番号 |
138723-98-5 |
|---|---|
分子式 |
C11H12N2O |
分子量 |
188.23 g/mol |
IUPAC名 |
2-phenyl-5-propyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H12N2O/c1-2-6-10-12-13-11(14-10)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3 |
InChIキー |
JIJYYIPXEQTHJK-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NN=C(O1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12900958.png)



![2-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12900978.png)

![2-(2,3,4-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B12900990.png)
